
CID 170917026
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service (CAS) number CID 170917026 is a unique chemical entity with various applications in scientific research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 170917026 involves specific reaction conditions and reagents. The preparation methods typically include the use of solvents such as methanol and catalysts like trifluoroacetic acid to facilitate esterification reactions . The process may involve multiple steps to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
CID 170917026 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs that exhibit enhanced chemical and physical properties.
Aplicaciones Científicas De Investigación
CID 170917026 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 170917026 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 170917026 include other chemical entities with analogous structures and properties. Examples of such compounds are:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and the specific functional groups it contains
Propiedades
Fórmula molecular |
C55H89N2NaO11P |
|---|---|
Peso molecular |
1008.3 g/mol |
InChI |
InChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/b19-17-,20-18-;/t50-;/m1./s1 |
Clave InChI |
GACCDYAPRDTKLX-VCRVZWGWSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)
![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
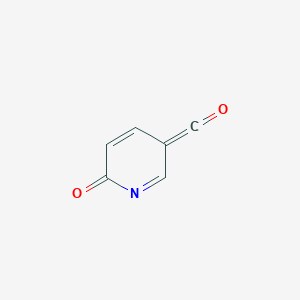
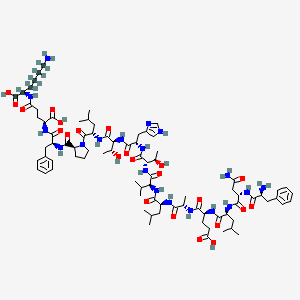

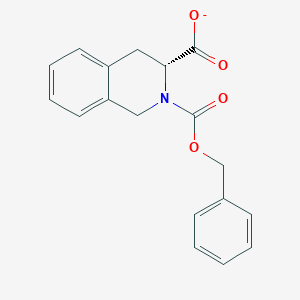
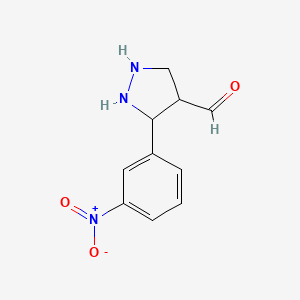
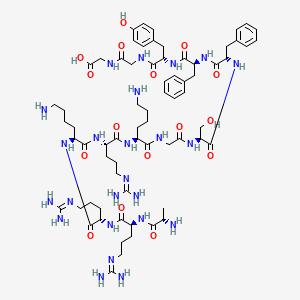

![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)



